7-Bromo-1,5-dihydropyrazolo[4,3-c]pyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1,5-dihydropyrazolo[4,3-c]pyridin-4-one is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the presence of a bromine atom at the 7th position and a dihydropyrazolo[4,3-c]pyridin-4-one core structure. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,5-dihydropyrazolo[4,3-c]pyridin-4-one typically involves the condensation of hydrazine or arylhydrazine with an α,β-unsaturated ketone system. This is followed by dehydration and dehydrogenation of the cycloadduct. The reactions can proceed under heating in ethanol or under acid/base catalysis conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms may enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1,5-dihydropyrazolo[4,3-c]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridines, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
7-Bromo-1,5-dihydropyrazolo[4,3-c]pyridin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a kinase inhibitor and other enzyme targets.
Medicine: It has shown promise in the development of new therapeutic agents for cancer and other diseases.
Industry: The compound is used in the development of new materials and as a precursor for various chemical syntheses
Mechanism of Action
The mechanism of action of 7-Bromo-1,5-dihydropyrazolo[4,3-c]pyridin-4-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ
Properties
Molecular Formula |
C6H4BrN3O |
---|---|
Molecular Weight |
214.02 g/mol |
IUPAC Name |
7-bromo-1,5-dihydropyrazolo[4,3-c]pyridin-4-one |
InChI |
InChI=1S/C6H4BrN3O/c7-4-2-8-6(11)3-1-9-10-5(3)4/h1-2H,(H,8,11)(H,9,10) |
InChI Key |
FQPYSLRVOPKSED-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C=NN2)C(=O)N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.